molecular formula C24H24ClNO4S B12120974 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

Cat. No.: B12120974
M. Wt: 458.0 g/mol
InChI Key: BDYFNTWNARDJAA-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by three key moieties:

  • 1,1-Dioxidotetrahydrothiophen-3-yl (sulfolane) group: Enhances solubility due to its polar sulfone group and contributes to conformational rigidity.
  • Naphthalen-1-ylmethyl group: Introduces aromatic bulk, which may influence receptor binding or pharmacokinetic properties.

Properties

Molecular Formula

C24H24ClNO4S

Molecular Weight

458.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

InChI

InChI=1S/C24H24ClNO4S/c1-17-13-21(9-10-23(17)25)30-15-24(27)26(20-11-12-31(28,29)16-20)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13,20H,11-12,14-16H2,1H3

InChI Key

BDYFNTWNARDJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized through the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This involves the oxidation of tetrahydrothiophene to introduce the dioxido functionality.

    Coupling Reactions: The phenoxy and dioxidotetrahydrothiophenyl intermediates are coupled with naphthalen-1-ylmethylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Industrial Processes: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamides with Shared Phenoxy Substituents

Compounds such as N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamide (3a–e) and their cyclized thiazolidinone derivatives (4a–e) () share the 4-chloro-3-methylphenoxy moiety but differ in nitrogen substituents. Key differences include:

  • Substituents on Nitrogen: The target compound features a sulfolane and naphthylmethyl group, while 3a–e have benzylidene or thiazolidinone groups.
  • Bioactivity: Compounds 4a–e exhibit antimicrobial activity, suggesting the phenoxy group may enhance interactions with microbial targets. The sulfolane and naphthyl groups in the target compound could modulate solubility or potency .

Compounds with Sulfolane Substituents

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS 620557-06-4, ) and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () share the sulfolane group but vary in aromatic substitutions:

  • Phenoxy Substituents: The target compound’s 4-chloro-3-methyl group contrasts with methoxy () or isopropyl () groups, altering electronic and steric properties.

Naphthalene-Containing Acetamides

N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide () and 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide () feature naphthalene groups but differ in core structure:

  • Functional Groups : The target compound lacks nitro or triazole-thio groups, which in and may influence redox activity or hydrogen bonding.
  • Synthetic Routes : The target compound’s synthesis likely involves alkylation/amidation, whereas ’s compound uses 1,3-dipolar cycloaddition .

Bioactivity and Structural Clustering

highlights that structurally similar compounds cluster by bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Phenoxy Substituent Nitrogen Substituents Key Functional Groups Potential Bioactivity
Target Compound 4-Chloro-3-methyl Sulfolane, Naphthylmethyl Acetamide, Sulfone Antimicrobial (inferred)
N-(4-Chlorobenzyl)-... () 2-Methoxy Sulfolane, Chlorobenzyl Acetamide, Sulfone Not reported
2-(4-Chloro-3-methylphenoxy)-... () 4-Chloro-3-methyl Benzylidene/Thiazolidinone Hydrazide, Thiazolidinone Antimicrobial
N-[(4-Nitro-phenyl)-... () None Nitrophenyl, Hydroxynaphthyl Acetamide, Nitro Not reported

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
Target Compound ~1670–1680 (estimated) Naphthyl protons: ~7.2–8.5
6b () 1682 5.38 (–NCH2CO–), 8.36 (triazole)
4a–e () 1671–1682 Thiazolidinone protons: ~3.5–4.5

Biological Activity

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be summarized by its molecular formula C23H28ClNO4SC_{23}H_{28}ClNO_4S and a molecular weight of 450.0 g/mol. The IUPAC name provides insight into its structural components, which include a chlorinated phenoxy group and a dioxidotetrahydrothiophenyl group.

PropertyValue
Molecular FormulaC23H28ClNO4S
Molecular Weight450.0 g/mol
IUPAC Name2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide exhibit varying degrees of antimicrobial activity. For instance, studies on related Schiff bases and azetidinones have shown moderate antibacterial effects against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 μg/mL, indicating significant antibacterial potential . However, antifungal activity was generally weak, with MIC values exceeding 128 μg/mL for common fungal strains like Candida albicans and Aspergillus niger.

The mechanism of action for this compound likely involves interaction with specific biological targets. It may inhibit enzymes critical for microbial growth or interfere with cellular pathways that regulate proliferation and apoptosis. This suggests potential anticancer properties alongside its antimicrobial effects .

Study on Antimicrobial Efficacy

A study involving the synthesis and evaluation of various derivatives of acetamides demonstrated that certain structural modifications could enhance antimicrobial activity. The synthesized compounds were tested against several bacterial strains using the cup diffusion method, revealing that modifications in the side chains significantly influenced their efficacy .

Compound TypeAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
Schiff Bases16 - 64>128
Azetidinones16 - 64>128

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